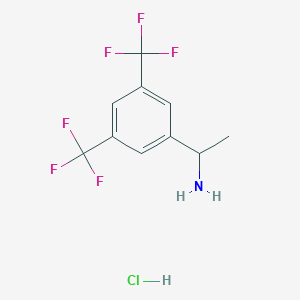
1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine hydrochloride
Vue d'ensemble
Description
1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine hydrochloride is a chemical compound known for its significant role as a chiral intermediate in the synthesis of selective tetrodotoxin-sensitive blockers . This compound is characterized by the presence of trifluoromethyl groups, which contribute to its unique chemical properties and reactivity.
Applications De Recherche Scientifique
1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and the development of biocatalysts.
Industry: The compound is utilized in the production of various chemical products and intermediates.
Safety and Hazards
Mécanisme D'action
Target of Action
1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine hydrochloride is a key chiral intermediate of selective tetrodotoxin-sensitive blockers . The primary targets of this compound are tetrodotoxin-sensitive channels, which play a crucial role in the transmission of nerve signals.
Mode of Action
The compound interacts with its targets through a process known as amination. This process is facilitated by a biocatalyst, R-ω-transaminase (ATA117), which leads to a high efficiency in product performance .
Biochemical Pathways
The compound affects the biochemical pathways involved in nerve signal transmission. The amination of 3,5-bistrifluoromethylacetophenone, facilitated by ATA117, is a key step in these pathways .
Pharmacokinetics
The compound’s bioavailability is likely influenced by its interaction with r-ω-transaminase (ata117) and an alcohol dehydrogenase (adh) co-expression system .
Result of Action
The result of the compound’s action is the efficient synthesis of ®-1-[3,5-bis(trifluoromethyl)phenyl]ethanamine, a key chiral intermediate of selective tetrodotoxin-sensitive blockers . This synthesis process has a high enantiomeric excess, indicating a high degree of chiral purity .
Action Environment
The action of this compound is influenced by environmental factors such as temperature and pH. For instance, the substrate handling capacity of the enzyme system used in the synthesis process was found to increase under the condition of 40 °C, 180 rpm, 0.1 M pH9 Tris-HCl for 24 h .
Analyse Biochimique
Biochemical Properties
1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine hydrochloride plays a crucial role in biochemical reactions, particularly in the synthesis of chiral intermediates for selective blockers. It interacts with enzymes such as R-ω-transaminase (ATA117) and alcohol dehydrogenase (ADH) in a bienzyme cascade system, leading to efficient synthesis of the compound . The interactions between this compound and these enzymes are characterized by high efficiency and enantiomeric excess, making it a valuable compound in biochemical research.
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by interacting with cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on cell signaling pathways includes modulation of enzyme activity and changes in gene expression, which can affect cellular metabolism and overall cell function . These effects make this compound a valuable tool for studying cellular processes and developing new therapeutic strategies.
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to specific enzymes, such as R-ω-transaminase and alcohol dehydrogenase, facilitating the transfer of amino groups and promoting the synthesis of chiral intermediates . This binding interaction is crucial for the compound’s biochemical activity and its role in various biochemical reactions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider, as they can influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, such as room temperature and inert atmosphere
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular function and metabolism, while higher doses could lead to toxic or adverse effects . Understanding the dosage effects is crucial for determining the optimal concentration of the compound for various applications and minimizing potential risks associated with its use.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its biochemical activity. The compound’s interactions with R-ω-transaminase and alcohol dehydrogenase are particularly important, as they promote the synthesis of chiral intermediates and influence metabolic flux
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation, which are important factors for its biochemical activity . Understanding the transport and distribution mechanisms is crucial for optimizing the compound’s use in various applications and ensuring its effective delivery to target cells and tissues.
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. These localization mechanisms can influence the compound’s activity and function, making it important to understand how it is distributed within cells
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine hydrochloride can be efficiently achieved through a bienzyme cascade system. This system utilizes R-ω-transaminase (ATA117) and alcohol dehydrogenase (ADH) co-expression to catalyze the amination of 3,5-bis(trifluoromethyl)acetophenone . The reaction conditions typically involve maintaining a temperature of 40°C, a pH of 9 using Tris-HCl buffer, and continuous stirring at 180 rpm for 24 hours .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using recombinant engineered bacteria that express the necessary enzymes. The use of dual-plasmid systems and tandem expression recombinant plasmids has been shown to enhance the substrate handling capacity and overall yield of the product .
Analyse Des Réactions Chimiques
Types of Reactions
1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the amine group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as oxidized or reduced forms, and substituted analogs with different functional groups.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-1-(3,5-Bis(trifluoromethyl)phenyl)ethanol: This compound is an optically active isomer used in pharmaceutical synthesis.
®-1-(3,5-Bis(trifluoromethyl)phenyl)ethanol: Another optically active isomer with applications in the synthesis of NK1 antagonists.
Uniqueness
1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine hydrochloride is unique due to its high enantiomeric excess (>99.9%) and its efficient synthesis through a bienzyme cascade system . This makes it a valuable intermediate in the production of selective tetrodotoxin-sensitive blockers and other complex organic molecules.
Propriétés
IUPAC Name |
1-[3,5-bis(trifluoromethyl)phenyl]ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F6N.ClH/c1-5(17)6-2-7(9(11,12)13)4-8(3-6)10(14,15)16;/h2-5H,17H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWSPCWWXKNPRFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClF6N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60624488 | |
| Record name | 1-[3,5-Bis(trifluoromethyl)phenyl]ethan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60624488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
374822-27-2 | |
| Record name | 1-[3,5-Bis(trifluoromethyl)phenyl]ethan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60624488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details










Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
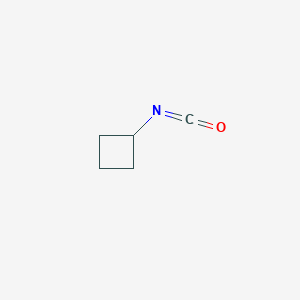
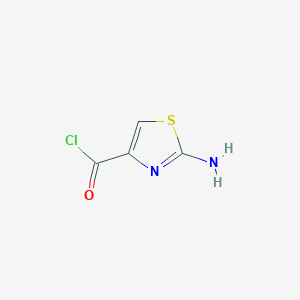

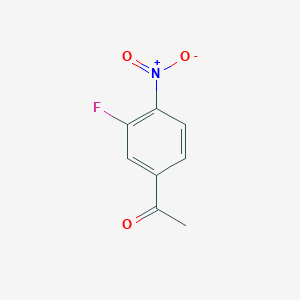
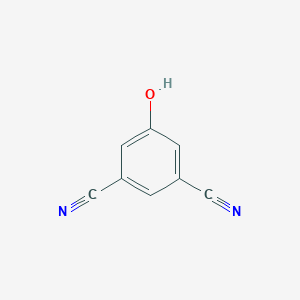
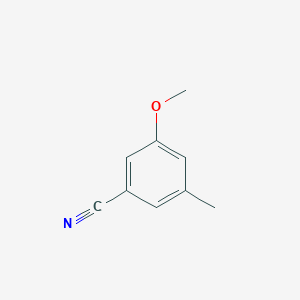
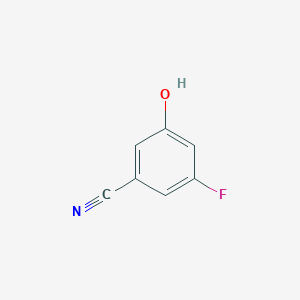
![3-Chloro-4-[(2-fluorophenyl)methoxy]aniline](/img/structure/B1321936.png)
![Tert-butyl 2-oxa-7-azaspiro[4.5]decane-7-carboxylate](/img/structure/B1321941.png)
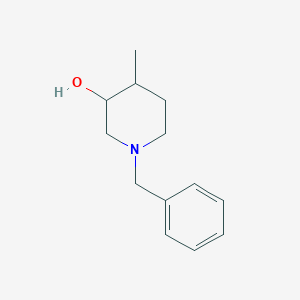

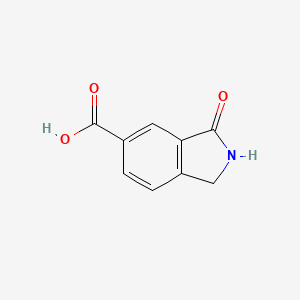
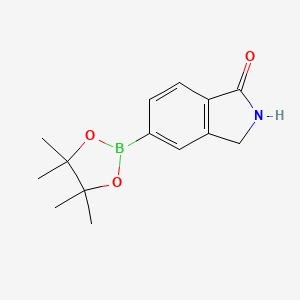
![1-(Methylsulfonyl)spiro[indoline-3,4'-piperidine] hydrochloride](/img/structure/B1321950.png)
